Cas no 92425-10-0 (N-(4-Bromophenyl)benzofuran-2-carboxamide)

N-(4-Bromophenyl)benzofuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-Bromophenyl)benzofuran-2-carboxamide
- N-(4-bromophenyl)-1-benzofuran-2-carboxamide
- CCG-13120
- AKOS000177618
- SR-01000217992
- Z27786785
- CS-0367933
- DPXFAIYJMOFMBQ-UHFFFAOYSA-N
- SR-01000217992-1
- A1-05983
- CBMicro_021245
- 92425-10-0
- Oprea1_132840
- SCHEMBL3618549
- AB00094608-01
- BIM-0021134.P001
-
- Inchi: InChI=1S/C15H10BrNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18)
- InChI Key: DPXFAIYJMOFMBQ-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=C(C(=O)NC3=CC=C(C=C3)Br)O2
Computed Properties
- Exact Mass: 314.98949g/mol
- Monoisotopic Mass: 314.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.2Ų
- XLogP3: 4.4
N-(4-Bromophenyl)benzofuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM155413-1g |
N-(4-Bromophenyl)-1-benzofuran-2-carboxamide |
92425-10-0 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM155413-5g |
N-(4-Bromophenyl)-1-benzofuran-2-carboxamide |
92425-10-0 | 95% | 5g |
$634 | 2021-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438603-1g |
N-(4-bromophenyl)benzofuran-2-carboxamide |
92425-10-0 | 95+% | 1g |
¥1813.00 | 2024-04-25 | |
Alichem | A019097098-1g |
N-(4-Bromophenyl)benzofuran-2-carboxamide |
92425-10-0 | 95% | 1g |
$400.00 | 2023-08-31 | |
Crysdot LLC | CD11012676-5g |
N-(4-Bromophenyl)benzofuran-2-carboxamide |
92425-10-0 | 95+% | 5g |
$671 | 2024-07-19 |
N-(4-Bromophenyl)benzofuran-2-carboxamide Related Literature
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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2. Book reviews
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Additional information on N-(4-Bromophenyl)benzofuran-2-carboxamide
Professional Introduction to N-(4-Bromophenyl)benzofuran-2-carboxamide (CAS No. 92425-10-0)
N-(4-Bromophenyl)benzofuran-2-carboxamide, a compound with the chemical formula C14H9BrNO2, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique CAS number 92425-10-0, has garnered attention due to its structural properties and potential applications in drug development. The presence of both bromine and benzofuran moieties in its structure makes it a versatile scaffold for designing novel therapeutic agents.
The benzofuran core is a well-known pharmacophore that has been extensively studied for its biological activity. It is found in various natural products and synthetic drugs, exhibiting a wide range of pharmacological effects. The introduction of a bromine atom at the para position of the phenyl ring enhances the electrophilicity of the molecule, making it more reactive in various chemical transformations. This reactivity is particularly useful in medicinal chemistry for further functionalization and derivatization.
N-(4-Bromophenyl)benzofuran-2-carboxamide has been explored in several research studies for its potential therapeutic benefits. One of the most promising areas of research involves its application as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By targeting kinases, N-(4-Bromophenyl)benzofuran-2-carboxamide-based compounds have shown promise in preclinical studies as potential anticancer agents.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to different biological targets more accurately. Molecular docking studies have revealed that N-(4-Bromophenyl)benzofuran-2-carboxamide can interact with specific amino acid residues in kinase domains, suggesting its potential as a lead compound for further optimization. These computational insights have guided experimental efforts to develop more potent and selective kinase inhibitors.
In addition to its role in anticancer research, N-(4-Bromophenyl)benzofuran-2-carboxamide has also been investigated for its antimicrobial properties. Antibiotic resistance is a growing concern worldwide, and the development of novel antimicrobial agents is crucial to address this issue. Studies have shown that derivatives of benzofuran can exhibit significant antibacterial and antifungal activities. The bromine substituent in N-(4-Bromophenyl)benzofuran-2-carboxamide may contribute to these effects by enhancing the molecule's ability to disrupt microbial cell membranes.
The synthesis of N-(4-Bromophenyl)benzofuran-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the condensation of 4-bromobenzoyl chloride with benzofuran-2-carboxylic acid or its derivatives under basic conditions. Advances in green chemistry have also led to the development of more sustainable synthetic methods, such as catalytic processes that minimize waste and energy consumption.
The pharmacokinetic properties of N-(4-Bromophenyl)benzofuran-2-carboxamide are another area of interest for researchers. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical efficacy and safety profile. Preclinical studies have begun to explore these aspects, providing valuable data on the compound's bioavailability and metabolic pathways. This information is crucial for designing effective dosing regimens and predicting potential side effects.
The future prospects of N-(4-Bromophenyl)benzofuran-2-carboxamide are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery and development of new drugs based on this scaffold. Additionally, innovative drug delivery systems may enhance the efficacy and reduce the toxicity of N-(4-Bromophenyl)benzofuran-2-carboxamide-based therapies.
In conclusion, N-(4-Bromophenyl)benzofuran-2-carboxamide (CAS No. 92425-10-0) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases, including cancer and infections. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play a crucial role in future medical advancements.
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